1-Iminothiomorpholine 1-oxide
Overview
Description
1-Iminothiomorpholine 1-oxide is a chemical compound with the molecular formula C4H10N2OS and a molecular weight of 134.2 g/mol It is known for its unique structure, which includes a thiomorpholine ring with an imino group and an oxide group
Preparation Methods
The synthesis of 1-Iminothiomorpholine 1-oxide typically involves the reaction of thiomorpholine with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracids under controlled conditions to introduce the oxide group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Iminothiomorpholine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxide group back to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iminothiomorpholine 1-oxide has diverse applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iminothiomorpholine 1-oxide involves its interaction with specific molecular targets. The imino group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The oxide group can participate in redox reactions, influencing cellular oxidative stress pathways . These interactions can lead to various biological effects, depending on the specific context and target.
Comparison with Similar Compounds
1-Iminothiomorpholine 1-oxide can be compared with other similar compounds, such as:
Thiomorpholine: Lacks the imino and oxide groups, resulting in different chemical reactivity and applications.
Morpholine: Contains an oxygen atom in place of sulfur, leading to distinct chemical properties and uses.
Piperazine: Similar ring structure but lacks the sulfur and oxide groups, affecting its chemical behavior and applications.
Properties
IUPAC Name |
1-imino-1,4-thiazinane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS/c5-8(7)3-1-6-2-4-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKJUNIPYABARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621962-33-1 | |
Record name | 1-imino-1lambda6-thiomorpholin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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